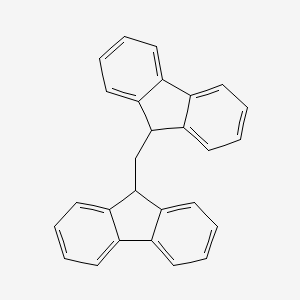

Bis(fluoren-9-yl)methane

Description

Bis(fluoren-9-yl)methane is a hydrocarbon compound comprising a central methane carbon bonded to two fluoren-9-yl groups. The fluorene moieties are aromatic bicyclic systems (C₁₃H₁₀), contributing rigidity and π-conjugation. This structure imparts unique steric and electronic properties, making it relevant in materials science and catalysis. Synthesis typically involves alkylation or coupling reactions, as seen in derivatives like Bis(9-((9H-fluoren-9-yl)methyl)-9H-fluoren-9-yl)methane ().

Properties

IUPAC Name |

9-(9H-fluoren-9-ylmethyl)-9H-fluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20/c1-5-13-22-18(9-1)19-10-2-6-14-23(19)26(22)17-27-24-15-7-3-11-20(24)21-12-4-8-16-25(21)27/h1-16,26-27H,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEIXOAPYYGYATC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Electronic and Steric Properties

- Conjugation : this compound exhibits extended π-conjugation, similar to fluorenylidene malonate ligands (). However, the absence of electron-withdrawing groups (e.g., malonate) results in a less polarized electron density distribution.

- Steric Bulk : The planar fluorene groups create a rigid, bulky environment comparable to N-(fluoren-9-yl) NHC ligands in Ru catalysts (). This bulkiness enhances thermal stability but may hinder reactivity in sterically sensitive reactions.

Solubility and Stability

- This compound: Low solubility in polar solvents due to non-polar aromatic cores (inferred from ).

- Hydroxyl/Epoxy Derivatives: Improved solubility in polar solvents (e.g., 9,9-Bis(4-hydroxyphenyl)fluorene in ethanol).

- Catalytic Complexes : Ru-NHC catalysts with fluorenyl arms show stability in organic solvents like toluene ().

Data Tables

Table 1: Key Physical Properties

*Derivative molecular weight from .

Table 2: Catalytic Performance Comparison

| Catalyst Type | Substrate | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|

| This compound-derived | α-Olefin | 85 | 92 | |

| SIMes-based Ru Catalyst | α-Olefin | 78 | 88 | |

| Hoveyda-type Ru11 | Challenging olefins | 90 | 95 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.